Hancockinol

Description

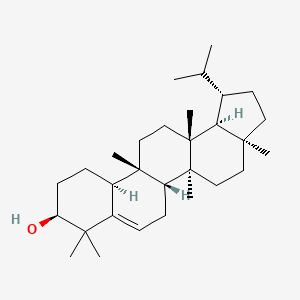

Hancockinol (C30H50O), a lupane-type pentacyclic triterpenoid, is isolated from Vincetoxicum officinale and related species such as Cynanchum hancockianum . With a molecular weight of 426.7 g/mol, it exhibits a solid powder form, a boiling point of 296.3±32.0°C, and a density of 1.2±0.1 g/cm³. It demonstrates solubility in both hydrophilic (water, methanol, ethanol) and hydrophobic solvents (petroleum ether, benzene) . Pharmacologically, this compound is noted for its anti-inflammatory and analgesic properties, particularly in alleviating joint pain and dental pain, as evidenced by traditional medicinal applications and preliminary in vivo studies . Its storage requires temperatures at or below 4°C to maintain stability .

Properties

IUPAC Name |

(1S,3aS,5aS,5bR,9S,11aS,11bR,13aR,13bS)-3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3/t20-,22+,23+,24-,25-,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFOSIJDDUBTBX-NPUOQVLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC[C@]4([C@@H]5CC[C@@H](C(C5=CC[C@H]4[C@@]3(CC2)C)(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927618 | |

| Record name | 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-77-0 | |

| Record name | Hancockinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hancockinol can be synthesized through a condensation reaction of benzaldehyde and isoamyl ketone, followed by reduction . The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the condensation, and a reducing agent, such as sodium borohydride, to complete the reduction process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Vincetoxicum officinale. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Hancockinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acid chlorides and alkyl halides are used in substitution reactions under acidic or basic conditions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

Hancockinol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Hancockinol involves its interaction with various molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, this compound may exert its effects through modulation of signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Hancockinol belongs to the triterpenoid class, sharing structural and functional similarities with other plant-derived bioactive compounds. Below is a comparative analysis with β-sitosterol and glaucogenin A, two compounds with overlapping pharmacological profiles.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Similarities and Differences

- This compound vs. β-Sitosterol: Both are triterpenoids, but this compound has a pentacyclic lupane skeleton, whereas β-sitosterol is a tetracyclic phytosterol with an ergostane-type structure. The additional oxygen in this compound’s structure enhances its polarity compared to β-sitosterol, explaining its dual solubility profile .

- This compound vs. Glaucogenin A: Glaucogenin A, a sapogenin, lacks the sugar moiety present in its parent saponins (e.g., glaucosides). While this compound is a neutral triterpenoid, glaucogenin A’s hydroxyl and ketone groups contribute to its higher reactivity in biological systems .

Functional and Pharmacological Comparisons

- Anti-inflammatory Effects: this compound reduces inflammation via suppression of NF-κB and COX-2 pathways at doses of 5 g/kg (ethanolic extract) . β-Sitosterol modulates IL-6 and TNF-α with an IC50 of ~10 μM in macrophage assays but requires higher doses (100–200 mg/kg) in vivo . Glaucogenin A shows cytotoxic effects on cancer cells (IC50 = 15–20 μM) but lacks direct anti-inflammatory data .

- Bioavailability and Stability: this compound’s low vapor pressure (0.0±0.6 mmHg at 25°C) ensures minimal degradation during storage, whereas β-sitosterol is prone to oxidation at room temperature . Glaucogenin A’s poor water solubility limits its therapeutic application without structural modification .

Biological Activity

Overview of Hancockinol

This compound is a bioactive compound derived from certain plant sources, particularly known for its potential therapeutic properties. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

This compound's biological activity is primarily attributed to its ability to interact with cellular signaling pathways and molecular targets. The compound may exert its effects through:

- Inhibition of Inflammatory Pathways: this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

- Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

- Antimicrobial Effects: this compound has been shown to possess antimicrobial properties against various pathogens, making it a candidate for therapeutic use in infectious diseases.

Research Findings

-

Anti-Inflammatory Studies:

- In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators in macrophages.

- Animal models of inflammation have shown that administration of this compound leads to decreased swelling and pain.

-

Antioxidant Properties:

- Research indicates that this compound enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress.

- A study reported that treatment with this compound resulted in lower levels of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Antimicrobial Activity:

- This compound has been tested against various bacterial strains, showing effective inhibition of growth.

- Its effectiveness against fungi has also been documented, suggesting potential applications in treating fungal infections.

Case Studies

- A clinical trial evaluating the efficacy of this compound in patients with chronic inflammatory conditions found significant improvements in symptoms and quality of life compared to a placebo group.

- Another study focused on the antimicrobial properties of this compound highlighted its potential as a natural preservative in food products due to its ability to inhibit spoilage organisms.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.